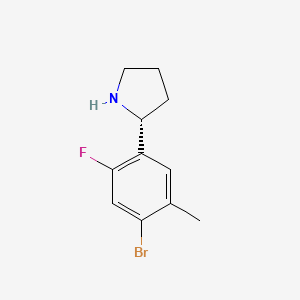
(R)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals. The presence of bromine, fluorine, and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-bromo-2-fluoro-5-methylbenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biological and medicinal research, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties can be leveraged to develop new products with enhanced performance.
作用機序
The mechanism of action of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- ®-2-(4-Bromo-2-fluorophenyl)pyrrolidine
- ®-2-(4-Bromo-5-methylphenyl)pyrrolidine
- ®-2-(4-Fluoro-5-methylphenyl)pyrrolidine
Uniqueness
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
特性
分子式 |
C11H13BrFN |
|---|---|
分子量 |
258.13 g/mol |
IUPAC名 |
(2R)-2-(4-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10(13)6-9(7)12)11-3-2-4-14-11/h5-6,11,14H,2-4H2,1H3/t11-/m1/s1 |
InChIキー |
RGHAVSJOJSHDPA-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=C(C=C1Br)F)[C@H]2CCCN2 |
正規SMILES |
CC1=CC(=C(C=C1Br)F)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


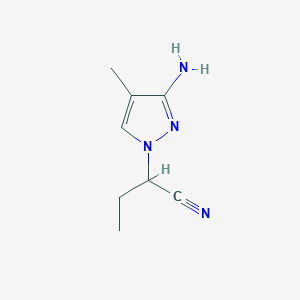
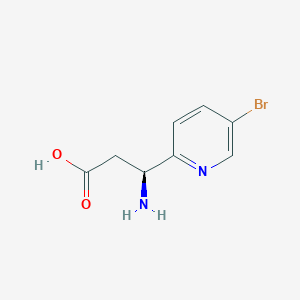
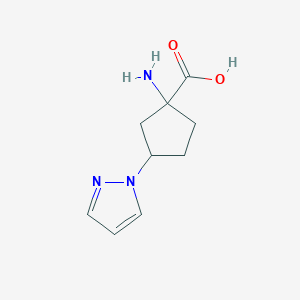

![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
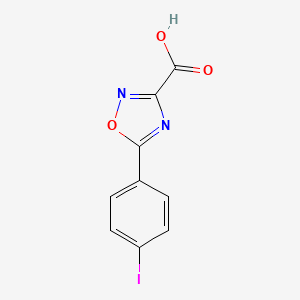
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
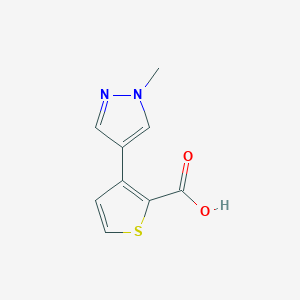

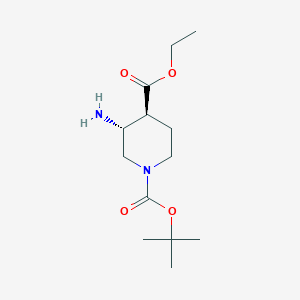
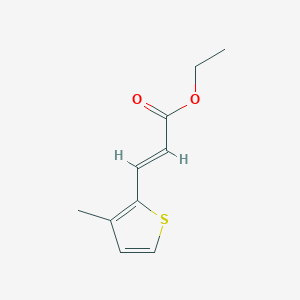
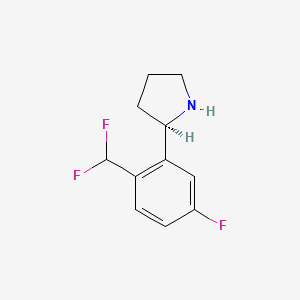
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
